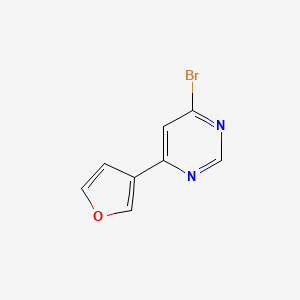

4-Bromo-6-(furan-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

4-bromo-6-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H5BrN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |

InChI Key |

NHJMGWPILUMYER-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CC(=NC=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-Bromo-6-(furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide focuses on the strategic application of modern cross-coupling reactions, detailing the underlying principles, experimental protocols, and critical parameters for successful synthesis. We will explore two primary and highly effective strategies: the Suzuki-Miyaura coupling and the Stille coupling, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. This document is intended to serve as a practical resource for chemists at the bench, providing not only procedural steps but also the rationale behind them to facilitate troubleshooting and optimization.

Introduction: The Significance of the Pyrimidine-Furan Scaffold

The fusion of pyrimidine and furan rings in a single molecular entity creates a scaffold with significant potential in drug discovery and materials science. Pyrimidine derivatives are integral components of numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The furan moiety, a five-membered aromatic heterocycle, is also a prevalent motif in natural products and pharmaceuticals, contributing to the molecule's overall steric and electronic properties. The target molecule, 4-Bromo-6-(furan-3-yl)pyrimidine, combines these two key heterocycles and possesses a bromine atom, which serves as a versatile handle for further functionalization through various chemical transformations, making it a valuable intermediate for the synthesis of diverse compound libraries.

This guide will provide a detailed exploration of the most effective methods for the synthesis of this important building block.

Strategic Approaches to Synthesis

The synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine can be approached through several strategic disconnections. However, the most efficient and widely applicable methods rely on the formation of the C-C bond between the pyrimidine and furan rings via transition metal-catalyzed cross-coupling reactions. The key starting material for these approaches is a dihalogenated pyrimidine, which allows for regioselective substitution.

We will focus on two of the most powerful cross-coupling methodologies:

-

Suzuki-Miyaura Coupling: Utilizing a boronic acid or ester derivative of furan.

-

Stille Coupling: Employing an organostannane derivative of furan.

The choice between these methods often depends on the availability of starting materials, tolerance of functional groups, and considerations regarding the toxicity of reagents.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] The general mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Rationale and Mechanistic Insight

For the synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine, the logical starting materials are 4,6-dibromopyrimidine and furan-3-ylboronic acid. The key challenge in this synthesis is achieving regioselectivity, i.e., the selective reaction at the C6 position while leaving the C4 bromine intact. In dihalogenated pyrimidines, the reactivity of the halogen atoms can be influenced by their electronic environment and steric hindrance. Generally, in 4,6-dihalopyrimidines, the two positions are electronically similar. However, subtle differences in reactivity can be exploited by careful selection of the catalyst, ligands, and reaction conditions. In many cases, mono-substitution can be achieved with good selectivity.

A plausible catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on dihalopyrimidines.[4][5]

Materials:

-

4,6-Dibromopyrimidine

-

Furan-3-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas (or Argon)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4,6-dibromopyrimidine (1.0 eq), furan-3-ylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane.

-

Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with nitrogen gas three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-Bromo-6-(furan-3-yl)pyrimidine.

Quantitative Data Summary

| Parameter | Value/Condition | Reference/Rationale |

| Starting Material | 4,6-Dibromopyrimidine | Commercially available dihalopyrimidine. |

| Coupling Partner | Furan-3-ylboronic acid | Commercially available boronic acid. |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |

| Base | K₂CO₃ | Essential for the activation of the boronic acid.[3] |

| Solvent | 1,4-Dioxane / Water | A standard solvent system for Suzuki reactions. |

| Temperature | 80-100 °C | Typical temperature range for Suzuki couplings. |

| Yield (Expected) | 60-80% | Based on similar reactions reported in the literature. |

Method 2: Stille Coupling

The Stille coupling is another powerful method for the formation of C-C bonds, involving the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[6] Organostannanes are generally stable to air and moisture, making them convenient to handle.[7]

Rationale and Mechanistic Insight

The Stille coupling proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] For the synthesis of our target molecule, the reaction would involve 4,6-dibromopyrimidine and 3-(tributylstannyl)furan. A key advantage of the Stille coupling can be the ability to perform the reaction under neutral conditions, which can be beneficial for sensitive substrates. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[8]

The catalytic cycle for the Stille coupling is illustrated below:

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This protocol is based on general procedures for Stille couplings.

Materials:

-

4,6-Dibromopyrimidine

-

3-(Tributylstannyl)furan

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Nitrogen gas (or Argon)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4,6-dibromopyrimidine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen. Add anhydrous, degassed DMF or toluene, followed by 3-(tributylstannyl)furan (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can be removed by filtration through celite. Further wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-6-(furan-3-yl)pyrimidine.

Quantitative Data Summary

| Parameter | Value/Condition | Reference/Rationale |

| Starting Material | 4,6-Dibromopyrimidine | Commercially available dihalopyrimidine. |

| Coupling Partner | 3-(Tributylstannyl)furan | Can be prepared from 3-bromofuran or furan. |

| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille couplings.[9] |

| Solvent | DMF or Toluene | Common aprotic polar solvents for Stille reactions. |

| Temperature | 90-110 °C | Typical temperature range for Stille couplings. |

| Yield (Expected) | 50-70% | Based on similar reactions reported in the literature. |

Alternative Synthetic Routes

While cross-coupling reactions are the most direct approaches, other synthetic strategies can be envisioned:

-

Construction of the Pyrimidine Ring: This would involve starting with a furan-containing precursor and building the pyrimidine ring around it. For instance, a furan-3-carboxamidine could be reacted with a suitable three-carbon synthon. This approach can be more complex and may require more steps.

-

Modification of a Pre-existing Furan-Pyrimidine: One could potentially start with a 6-(furan-3-yl)pyrimidin-4-one, which could be synthesized through condensation reactions. The hydroxyl group could then be converted to a bromine atom using a brominating agent like phosphorus oxybromide (POBr₃).

These alternative routes are generally less direct and may offer lower overall yields compared to the cross-coupling strategies.

Conclusion and Future Perspectives

The synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine is readily achievable through modern palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille couplings offer viable and efficient pathways, with the choice between them being dictated by factors such as reagent availability, cost, and safety considerations. The Suzuki-Miyaura coupling is often preferred due to the lower toxicity of the boron-based reagents.

The resulting 4-bromo-6-(furan-3-yl)pyrimidine is a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom at the C4 position allows for subsequent functionalization, such as further cross-coupling reactions, nucleophilic aromatic substitutions, or aminations, opening up a vast chemical space for the development of novel compounds with potential applications in medicine and materials science. Future work in this area could focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of the biological and material properties of the derivatives of this versatile scaffold.

References

-

Malik, A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25(21), 5065. [Link]

-

Malik, A.; et al. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate2020 . [Link]

-

Hie, L.; Garg, N. K. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth.2016 , 93, 306-318. [Link]

-

Stille Reaction. Wikipedia. [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles1999 , 51(11), 2723-2728. [Link]

- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules2021 , 26(11), 3321. [Link]

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.

-

The Stille Reaction. Organic Reactions. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

The Stille Reaction - Chem 115 Myers. Harvard University. [Link]

-

Heterocyclic Chemistry. University of Liverpool. [Link]

-

Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. [Link]

-

Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Characterization of 4-Bromo-6-(furan-3-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, pyrimidine and furan scaffolds are of particular interest due to their prevalence in bioactive molecules.[1][2] The novel compound, 4-Bromo-6-(furan-3-yl)pyrimidine, represents a promising building block for the synthesis of new chemical entities with potential therapeutic applications. Its structural features—a halogenated pyrimidine ring coupled with a furan moiety—suggest possibilities for diverse chemical modifications and biological interactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-6-(furan-3-yl)pyrimidine and outlines the detailed methodologies for its empirical characterization. As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the rationale behind the experimental choices and to establish a self-validating framework for analysis. This document is intended to empower researchers to confidently synthesize, purify, and characterize this and similar molecules, thereby accelerating the pace of discovery.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 4-Bromo-6-(furan-3-yl)pyrimidine is presented below. The anticipated spectroscopic data is a synthesis of foundational principles of NMR, IR, and MS, and is informed by data from structurally related compounds.

Caption: Molecular structure of 4-Bromo-6-(furan-3-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-Bromo-6-(furan-3-yl)pyrimidine, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | s | 1H | H2 (pyrimidine) | The proton at C2 is deshielded by the two adjacent nitrogen atoms, resulting in a significant downfield shift. |

| ~8.30 | s | 1H | H2' (furan) | The proton at C2 of the furan ring is adjacent to the oxygen atom and is expected to be the most downfield of the furan protons. |

| ~7.60 | s | 1H | H5' (furan) | The proton at C5 of the furan ring is also adjacent to the oxygen and will be downfield. |

| ~7.50 | s | 1H | H5 (pyrimidine) | The proton at C5 of the pyrimidine ring is influenced by the adjacent nitrogen and the furan substituent. |

| ~6.80 | s | 1H | H4' (furan) | The proton at C4 of the furan ring is the most upfield of the furan protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C6 (pyrimidine) | Carbon attached to the furan ring and adjacent to a nitrogen. |

| ~158.0 | C2 (pyrimidine) | Carbon between two nitrogen atoms. |

| ~157.0 | C4 (pyrimidine) | Carbon bearing the bromine atom, deshielded by the halogen and nitrogen. |

| ~145.0 | C5' (furan) | Carbon adjacent to the furan oxygen. |

| ~140.0 | C2' (furan) | Carbon adjacent to the furan oxygen. |

| ~127.0 | C3' (furan) | Carbon bonded to the pyrimidine ring. |

| ~120.0 | C5 (pyrimidine) | Protonated carbon on the pyrimidine ring. |

| ~108.0 | C4' (furan) | Protonated carbon on the furan ring. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Internal Standard: TMS provides a sharp, inert reference signal at 0 ppm for accurate chemical shift calibration.

-

Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving complex spin systems.[3]

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

For C₈H₅BrN₂O, the expected monoisotopic mass is approximately 223.9634 u. The presence of bromine will be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 224.9712 |

| [M+H]⁺ (⁸¹Br) | 226.9692 |

Predicted Fragmentation Pattern (Electron Impact - EI)

Under EI conditions, the molecule is expected to fragment in a predictable manner.

Caption: Workflow for IR spectroscopy analysis.

Authoritative Grounding: The assignment of IR bands is based on well-established correlation tables and literature data for similar heterocyclic systems.

The comprehensive spectroscopic characterization of 4-Bromo-6-(furan-3-yl)pyrimidine is essential for confirming its identity and purity, which are prerequisites for its use in further research and development. This guide provides a robust framework based on predicted data and established methodologies for NMR, MS, and IR spectroscopy. By following these protocols and understanding the underlying principles, researchers can confidently analyze this and other novel heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.

References

-

Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

-

NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0276509). Available from: [Link]

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available from: [Link]

-

OpenOChem Learn. HNMR Practice 4. Available from: [Link]

-

IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: -). Available from: [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]

-

13C NMR Spectroscopy. Available from: [Link]

-

Zenodo. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Available from: [Link]

-

Semantic Scholar. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Available from: [Link]

-

MDPI. 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Available from: [Link]

-

PubChemLite. 4-bromo-6-(propan-2-yl)pyrimidine. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]

-

Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Available from: [Link]

-

PubChem. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719. Available from: [Link]

-

CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

MDPI. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Available from: [Link]

-

PMC. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Available from: [Link]

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. PubChemLite - 4-bromo-6-(propan-2-yl)pyrimidine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. ripublication.com [ripublication.com]

An In-depth Technical Guide to 4-Bromo-6-(furan-3-yl)pyrimidine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-6-(furan-3-yl)pyrimidine. Although direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and extensive data from analogous structures to present a predictive yet scientifically grounded resource. The pyrimidine core, a privileged scaffold in medicinal chemistry, coupled with a furan moiety, suggests a rich chemical landscape and potential for biological activity. This guide will delve into the predicted physicochemical properties, propose a viable synthetic route, explore its expected reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its potential significance in the field of drug discovery.

Introduction: The Significance of the Pyrimidine-Furan Scaffold

The fusion of pyrimidine and furan rings in a single molecular entity creates a scaffold with significant potential in medicinal chemistry and materials science. The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved drugs, owing to its ability to participate in hydrogen bonding and other molecular interactions.[1] The furan ring, another important five-membered heterocycle, is also a key component in numerous pharmaceuticals and natural products, contributing to their unique biological profiles.[2][3][4][5] The combination of these two heterocycles in 4-Bromo-6-(furan-3-yl)pyrimidine presents a molecule with a distinct electronic and steric profile, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 4-position of the pyrimidine ring serves as a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.[6]

Predicted Physicochemical Properties

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₈H₅BrN₂O | Based on the chemical structure. |

| Molecular Weight | 225.05 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar aromatic heterocyclic compounds are typically solids. |

| Melting Point | Expected to be in the range of 100-200 °C. | Based on melting points of substituted bromopyrimidines. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and heterocyclic nature suggests solubility in organic solvents. |

| Stability | The furan ring may be sensitive to strong acidic conditions, potentially leading to ring-opening.[7][8][9] The pyrimidine ring is generally stable. | Furan's pseudoaromatic character makes it susceptible to degradation under harsh acidic conditions. |

Synthesis of 4-Bromo-6-(furan-3-yl)pyrimidine: A Proposed Route

A plausible and efficient synthetic route to 4-Bromo-6-(furan-3-yl)pyrimidine would involve a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds.[10][6]

Proposed Synthetic Workflow

The synthesis would likely start from a commercially available dihalopyrimidine, such as 4,6-dichloropyrimidine or 4,6-dibromopyrimidine, and furan-3-boronic acid. A regioselective Suzuki-Miyaura coupling would be the key step.

Caption: Proposed synthetic workflow for 4-Bromo-6-(furan-3-yl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Suzuki-Miyaura Coupling to form 4-Chloro-6-(furan-3-yl)pyrimidine

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) and furan-3-boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-(furan-3-yl)pyrimidine. The regioselectivity of the coupling at the C4 position of 2,4-dichloropyrimidine is generally favored due to the electronic properties of the pyrimidine ring.[11]

Step 2: Halogen Exchange to yield 4-Bromo-6-(furan-3-yl)pyrimidine

-

Treat the 4-chloro-6-(furan-3-yl)pyrimidine (1.0 eq) with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a suitable solvent.

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude material by column chromatography or recrystallization to obtain the final product, 4-Bromo-6-(furan-3-yl)pyrimidine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-6-(furan-3-yl)pyrimidine is primarily dictated by the C-Br bond at the 4-position of the pyrimidine ring. This position is activated towards nucleophilic aromatic substitution and is an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C4 position is expected to be highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[10][6] This reaction is a cornerstone in the synthesis of complex molecules in drug discovery.

Caption: Generalized Suzuki-Miyaura coupling of 4-Bromo-6-(furan-3-yl)pyrimidine.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyrimidine ring is electron-deficient due to the inductive effect of the two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[12][13] Strong nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide ion. The reactivity at the C4 position is generally higher than at the C2 position in pyrimidines.[14]

Spectroscopic Characterization (Predicted)

Predicting the NMR spectra can provide valuable information for the identification and characterization of 4-Bromo-6-(furan-3-yl)pyrimidine.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrimidine and furan rings. The pyrimidine protons at the C2 and C5 positions will likely appear as singlets in the downfield region (δ 8.5-9.5 ppm). The furan protons will exhibit characteristic coupling patterns in the range of δ 6.5-8.0 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and will appear in the range of δ 150-160 ppm. The other pyrimidine and furan carbons will have chemical shifts typical for these heterocyclic systems.[15][16][17][18]

Potential Applications in Drug Discovery

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory agents.[1][19][20][21][22] The furan moiety is also present in many bioactive molecules and can contribute to improved pharmacokinetic and pharmacodynamic properties.[2][3][4][5]

The combination of these two pharmacophores in 4-Bromo-6-(furan-3-yl)pyrimidine makes it a highly attractive starting point for the development of novel therapeutic agents. Its ability to undergo versatile functionalization via the bromo substituent allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, diaryl pyrimidines synthesized via Suzuki coupling have shown promise as kinase inhibitors.[19]

Conclusion

4-Bromo-6-(furan-3-yl)pyrimidine, while not extensively documented, represents a molecule of significant synthetic and medicinal potential. Based on the well-established chemistry of its constituent pyrimidine and furan rings, this guide provides a predictive yet robust framework for its synthesis, reactivity, and characterization. The versatility of the C-Br bond as a synthetic handle opens up a vast chemical space for the creation of novel derivatives with potential applications in drug discovery and materials science. Further experimental investigation into this promising molecule is warranted to fully elucidate its chemical and biological properties.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4958. Available from: [Link]

-

Kolykhalov, D., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

-

Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. Available from: [Link]

-

Jain, A. K., et al. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 6(1), 256-265. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Janežič, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Available from: [Link]

-

Request PDF. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available from: [Link]

-

A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022). RSC Advances. Available from: [Link]

-

Li, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available from: [Link]

-

Request PDF. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]

-

Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. Available from: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers, 14(10), 2029. Available from: [Link]

-

WUR eDepot. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Available from: [Link]

-

AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available from: [Link]

-

Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Available from: [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(19), 6296. Available from: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry, 76(8), 2734-2741. Available from: [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 4. Available from: [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Available from: [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES, 65(9), 2123-2130. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available from: [Link]

-

Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). European Journal of Medicinal Chemistry. Available from: [Link]

-

Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]

-

The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (2020). European Journal of Medicinal Chemistry. Available from: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5431. Available from: [Link]

-

Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (2022). Molecules, 27(6), 1999. Available from: [Link]

-

Request PDF. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]

-

Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 218, 233-240. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Definitive Guide to Crystal Structure Analysis of Furan-Pyrimidine Hybrids

Topic: Crystal Structure Analysis of Furan-Pyrimidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, Medicinal Chemists[1]

Executive Summary

Furan-pyrimidine hybrids represent a privileged scaffold in medicinal chemistry, particularly in the development of Type II kinase inhibitors (e.g., VEGFR-2 inhibitors) and adenosine receptor antagonists.[1] However, the structural characterization of these compounds presents unique challenges: the electron-rich furan ring is prone to rotational disorder, while the electron-deficient pyrimidine ring drives aggressive

This guide provides a validated workflow for the crystallization, data collection, and structural refinement of furan-pyrimidine derivatives. It moves beyond standard protocols to address the specific physicochemical idiosyncrasies of this heterocycle pair.

Chemical Context & Structural Significance

The furan-pyrimidine motif combines an electron-rich five-membered ring (furan) with an electron-deficient six-membered ring (pyrimidine).[1] This electronic push-pull system creates specific intermolecular interaction vectors crucial for both crystal packing and biological binding.[1]

-

The Pyrimidine Nitrogen: A strong hydrogen bond acceptor (pKa ~ 1.3 for protonated form), often acting as the primary anchor in the crystal lattice (and the "hinge binder" in kinase pockets).

-

The Furan Oxygen: A weak hydrogen bond acceptor. In crystal structures, the furan ring often engages in C-H...O interactions rather than classical H-bonds.[1]

-

Conformational Flexibility: The bond connecting the furan and pyrimidine rings (often C-C) allows for rotation. In the solid state, this often results in planar or twisted conformations stabilized by intramolecular weak hydrogen bonds (e.g., C-H...N).[1]

Phase I: Strategic Crystallization Protocols

Standard evaporation often yields amorphous powder due to the rapid precipitation of these rigid, planar molecules. The following protocols are optimized for furan-pyrimidines.

Protocol A: Dual-Solvent Vapor Diffusion (The "Vial-in-Vial" Method)

Rationale: This method slows nucleation, allowing the molecules to organize into an ordered lattice, minimizing defects caused by rapid stacking.[1]

-

Dissolution: Dissolve 10-15 mg of the compound in a minimal amount (0.5–1.0 mL) of a "good" solvent.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small 4 mL glass vial. Dust particles act as uncontrolled nucleation sites and must be removed.

-

The Chamber: Place the small open vial inside a larger 20 mL scintillation vial.

-

Antisolvent Addition: Carefully add 3–5 mL of the antisolvent to the outer vial. Ensure the liquid level in the outer vial is lower than the rim of the inner vial.

-

Recommended Antisolvents: Methanol, Ethanol, or Diethyl Ether (depending on polarity).[1]

-

-

Equilibration: Cap the outer vial tightly. Store at a constant temperature (20°C) in a vibration-free environment.

-

Timeline: Crystals typically appear within 3–14 days.

-

Protocol B: Slow Cooling with seed control

Rationale: For derivatives with higher solubility, temperature gradients provide better control over supersaturation.[1]

-

Saturate a solution of Ethanol/Water (80:[1]20) at 60°C.

-

Place the vial in a Dewar flask filled with hot water to ensure a cooling rate of < 1°C per hour.

-

Critical Step: If no crystals form after 48 hours, introduce a "micro-seed" (a tiny speck of amorphous powder) to lower the nucleation energy barrier.

Phase II: Data Collection & Reduction

The furan ring is notoriously susceptible to thermal motion. Room temperature data collection frequently results in smeared electron density maps, making atomic assignment impossible.

-

Temperature: Data must be collected at cryogenic temperatures (100 K) using a Nitrogen or Helium stream.[1] This "freezes" the rotation of the furan ring and reduces the thermal parameters (

). -

Resolution: Aim for a resolution of 0.8 Å or better to resolve the C=C vs C-O bond lengths in the furan ring, which is critical for distinguishing it from potential impurities or mis-synthesized thiophene analogs.

Phase III: Structure Solution & Refinement (The Core)

This section addresses the specific crystallographic challenges of furan-pyrimidines.

Workflow Visualization

The following diagram outlines the logical flow from raw data to a validated model, emphasizing the handling of disorder.

Caption: Logical workflow for refining furan-pyrimidine crystal structures, highlighting the critical decision point for modeling ring disorder.

Handling Furan Ring Disorder

A common artifact in these structures is a "flip" disorder where the furan ring occupies two positions rotated by 180°.

-

Diagnosis: Look for elongated thermal ellipsoids on the furan carbons/oxygen or "ghost" Q-peaks in the difference Fourier map (

).[1] -

Remediation (SHELXL):

-

Assign the major component to PART 1 and the minor to PART 2.

-

Link the site occupation factors (SOF) using a free variable (e.g., 21.000 for Part 1 and -21.000 for Part 2).[1]

-

Restraints: Apply SAME or SADI restraints to ensure bond lengths in the disordered part match the ordered part or theoretical values. Use FLAT to enforce planarity.[1]

-

Structural Analysis & Intermolecular Interactions

Once the structure is refined (

Key Interaction Motifs

| Interaction Type | Donor | Acceptor | Distance (Å) | Significance |

| H-Bond (Classical) | Amine N-H / Solvent O-H | Pyrimidine N1/N3 | 2.8 – 3.0 | Primary lattice anchor; mimics kinase hinge binding.[1] |

| Weak H-Bond | Pyrimidine C-H | Furan Oxygen | 3.2 – 3.4 | Stabilizes planar conformation.[1] |

| Pyrimidine Ring | Pyrimidine/Furan | 3.4 – 3.8 | Drives layer formation; responsible for poor solubility. | |

| C-H... | Alkyl/Aromatic C-H | Furan Ring | 2.6 – 2.9 | Edge-to-face interaction stabilizing the 3D network.[1] |

Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[1]

-

Significance: This technique maps the electron density boundary of the molecule.

-

Interpretation:

-

Red spots on the

surface indicate strong hydrogen bonds (shorter than van der Waals radii). -

Fingerprint Plots: Look for the characteristic "spikes" at the bottom left (H...O interactions) and the central diffuse region (

...

-

Case Study: VEGFR-2 Inhibitor Analogs

In the context of VEGFR-2 inhibition, the crystal structure reveals the "bioactive conformation."

-

Observation: Many active furan-pyrimidines crystallize in a planar conformation due to an intramolecular S(6) motif (C-H...N H-bond).[1]

-

Implication: This pre-organized planarity reduces the entropic penalty upon binding to the ATP-binding pocket of the kinase, correlating with higher potency (low nM

) compared to non-planar analogs [1, 2].

References

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. Link

-

Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine derivatives. Journal of Coordination Chemistry. Link

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Link

-

Intermolecular interactions in molecular crystals. CrystEngComm. Link

-

Crystallization of Small Molecules in Microgravity. Crystals. Link[1]

Sources

Technical Monograph: Solubility, Stability, and Handling of 4-Bromo-6-(furan-3-yl)pyrimidine

Executive Summary & Chemical Identity

4-Bromo-6-(furan-3-yl)pyrimidine (CAS: 1086382-31-1) is a heteroaromatic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists.[1] Its structure features an electron-deficient pyrimidine core substituted with a lipophilic bromine atom and an electron-rich furan ring.[1]

This unique combination creates a "push-pull" electronic system that dictates its solubility profile and stability concerns. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the furan moiety introduces specific stability risks regarding oxidation and acid sensitivity.[1]

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | 4-Bromo-6-(furan-3-yl)pyrimidine |

| CAS Number | 1086382-31-1 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| SMILES | c1cc(coc1)c2cc(ncn2)Br |

| Physical State | Off-white to light tan crystalline solid |

Physicochemical Profile & Solubility

Understanding the solubility landscape is critical for assay development and synthetic optimization.[1] The compound exhibits low aqueous solubility due to its aromatic, halogenated nature but dissolves readily in polar aprotic solvents.[1]

Solubility Matrix

Data represents empirical trends for 4,6-disubstituted pyrimidines.

| Solvent Class | Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions, biological assays |

| Polar Aprotic | DMF | High (>50 mg/mL) | Synthetic reactions, cross-coupling |

| Chlorinated | Dichloromethane (DCM) | Moderate (10-30 mg/mL) | Extraction, chromatography |

| Polar Protic | Methanol/Ethanol | Moderate (5-20 mg/mL) | Recrystallization (often with heating) |

| Aqueous | Water/PBS (pH 7.[1]4) | Low (<0.1 mg/mL) | Biological media (requires co-solvent) |

| Non-polar | Hexanes/Heptane | Insoluble | Precipitation/Anti-solvent |

Experimental Protocol: Thermodynamic Solubility Assessment

To determine the precise solubility limit for a specific batch or formulation, use the following "Shake-Flask" HPLC method.

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Agitate at 25°C for 24 hours (shaker or rotator).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant with acetonitrile (to prevent precipitation) and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Stability & Degradation Mechanisms

The stability of 4-Bromo-6-(furan-3-yl)pyrimidine is governed by two primary vectors: the oxidative sensitivity of the furan ring and the hydrolytic susceptibility of the bromopyrimidine .

Critical Degradation Pathways[1]

-

Acid-Catalyzed Furan Ring Opening: Furan rings are electron-rich and susceptible to electrophilic attack.[1] Strong acids (e.g., HCl, TFA) can protonate the furan oxygen or the

-carbon, leading to ring opening, polymerization, and the formation of 1,4-dicarbonyl byproducts.[1] Avoid acidic workups. -

Photo-Debromination: The C-Br bond on the electron-deficient pyrimidine ring is liable to homolytic cleavage under UV light, leading to the formation of radical species and debrominated byproducts (6-(furan-3-yl)pyrimidine).[1]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 4-position is activated by the adjacent nitrogen atoms.[1] While stable at neutral pH, it will hydrolyze to the pyrimidone (hydroxyl analog) in strong aqueous base (NaOH/KOH) or react with nucleophilic solvents (methanol/amines) upon heating.[1]

Figure 2: Primary degradation pathways including acid hydrolysis and photolysis.[1]

Handling & Storage Protocols

To maintain compound integrity (>98% purity) over long-term storage, strict adherence to environmental controls is required.[1]

Storage Conditions

-

Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The furan ring is prone to slow auto-oxidation in air.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.[1]

Safety Considerations (GHS)

-

Signal Word: Warning

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2]

-

PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle inside a fume hood to avoid inhalation of dust.

Synthesis & Application Context

This compound is rarely the end-product; it is a scaffold. The most common application is as an electrophile in Suzuki-Miyaura Cross-Coupling .

Protocol: Suzuki Coupling Application

Context: Coupling with an aryl boronic acid to form a 4,6-diarylpyrimidine.[1]

-

Reagents:

-

Procedure:

-

Workup:

Figure 3: Typical synthetic workflow utilizing the compound as an electrophile.[1][6]

References

-

PubChem. (n.d.).[1][2] 4-Bromo-6-methylpyridin-3-ol (Analogous Halogenated Heterocycle Data). National Library of Medicine. Retrieved from [Link][1]

-

Hie, L., & Garg, N. K. (2016).[1] Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.[1] Retrieved from [Link][1]

-

Rashid, H., et al. (2021).[1][7] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 4. 1600415-42-6|4-Bromo-6-(3,4-dichlorophenyl)pyrimidine|BLD Pharm [bldpharm.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

The Pyrimidine Scaffold: A Nexus of Pharmacological Versatility

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for a vast array of endogenous biomolecules (DNA/RNA bases, thiamine) and synthetic therapeutics.[1][2][3][4] This guide analyzes the pharmacological utility of pyrimidine derivatives, focusing on their dominance in oncology and virology.[5][6][7][8][9] We provide a technical deep-dive into Structure-Activity Relationships (SAR), mechanistic pathways of kinase and thymidylate synthase inhibition, and validated experimental protocols for synthesis and bioassay.

Structural Logic & SAR Fundamentals

The biological ubiquity of pyrimidine stems from its ability to engage in diverse non-covalent interactions—hydrogen bonding (via N1/N3),

The Pharmacophore Map

For drug developers, the pyrimidine ring is not merely a linker but a functional modulator. Modifications at specific positions yield predictable shifts in potency and selectivity.[7][10]

-

C2 Position: Critical for solubility and hydrogen bonding. Substitution with amino or thio groups often enhances lipophilicity and target affinity (e.g., in antifolates).

-

C4/C6 Positions: The "wings" of the scaffold. Bulky aryl substituents here often occupy hydrophobic pockets in kinase domains (e.g., EGFR, CDK).

-

C5 Position: The electronic tuner. Electron-withdrawing groups (EWGs) like Fluorine (-F) or Nitro (-NO2) at C5 alter the pKa of the ring nitrogens, affecting metabolic stability and binding duration.

Visualization: General SAR Architecture

Figure 1: Generalized Structure-Activity Relationship (SAR) map for the pyrimidine scaffold, highlighting key zones for medicinal chemistry optimization.

Oncology: Mechanisms of Action

Pyrimidine derivatives in oncology function primarily through two distinct mechanisms: Antimetabolites and Kinase Inhibitors .

Antimetabolites (The 5-FU Paradigm)

Fluoropyrimidines, such as 5-Fluorouracil (5-FU), act as "suicide inhibitors." The presence of Fluorine at C5 (van der Waals radius ~1.47 Å, mimicking Hydrogen's ~1.20 Å) allows the molecule to enter the folate pathway but creates a stable, covalent complex that permanently disables Thymidylate Synthase (TS).

Mechanism:

-

Metabolic Activation: 5-FU is converted to Fluorodeoxyuridine monophosphate (FdUMP).

-

Ternary Complex Formation: FdUMP binds to TS and the cofactor 5,10-methylene tetrahydrofolate (CH2THF).

-

Dead-End Inhibition: The C5-F bond cannot be broken to release the enzyme, halting de novo dTMP synthesis and causing "thymineless death."

Kinase Inhibition (EGFR & CDKs)

Modern pyrimidines are engineered to compete with ATP in the catalytic cleft of protein kinases.

-

EGFR Inhibitors: Fused systems (e.g., pyrrolo[2,3-d]pyrimidines) mimic the adenine ring of ATP.

-

CDK4/6 Inhibitors: Compounds like Ribociclib utilize a pyrimidine core to induce G1 cell cycle arrest in HR+ breast cancer.

Visualization: Antimetabolite Pathway

Figure 2: Mechanistic pathway of 5-Fluorouracil (5-FU) inducing cytotoxicity via Thymidylate Synthase inhibition.

Virology: Nucleoside Analogs

In viral diseases (HIV, HCV, Herpes), pyrimidine derivatives serve as chain terminators.

-

Mechanism: These analogs (e.g., Zidovudine/AZT, Sofosbuvir) lack the 3'-OH group on the sugar moiety. Once incorporated into the growing viral DNA/RNA chain by viral polymerase (Reverse Transcriptase or NS5B), the next nucleotide cannot attach, terminating replication.

-

Host-Targeting: Recent research (2024-2025) indicates that inhibiting de novo pyrimidine biosynthesis (e.g., DHODH inhibitors) can trigger innate immune responses, offering a broad-spectrum antiviral strategy that minimizes resistance.

Experimental Protocols

Synthesis: Microwave-Assisted Biginelli Reaction

Why this method? The classic Biginelli reaction is slow. Microwave irradiation accelerates the condensation of the three components, improving yield and purity without harsh solvents.

Reagents:

-

Aromatic Aldehyde (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Urea or Thiourea (1.2 eq)

-

Catalyst: Zinc Chloride (ZnCl2) or p-TSA (10 mol%)

Protocol:

-

Preparation: In a microwave-safe vial, combine aldehyde, ethyl acetoacetate, and urea. Add catalyst.[11][12]

-

Irradiation: Irradiate at 300W, 100°C for 2–5 minutes. (Monitor via TLC).

-

Work-up: Cool to room temperature. Pour the reaction mass into crushed ice.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure dihydropyrimidinone.

Bioassay: MTT Cytotoxicity Validation

Why this method? The MTT assay relies on mitochondrial succinate dehydrogenase activity, providing a direct metric of metabolic viability, not just membrane integrity.[13]

Protocol:

-

Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add pyrimidine derivatives at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.5%). Incubate for 48h.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h. Live cells will form purple formazan crystals.[13][14]

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Synthesis Workflow

Figure 3: Step-by-step workflow for the microwave-assisted Biginelli synthesis of bioactive pyrimidines.

Comparative Data Summary

The following table aggregates representative IC50 data for pyrimidine derivatives against key oncological targets, illustrating the impact of specific substitutions.

| Compound Class | Target | Cell Line / Enzyme | IC50 (Approx.)[4][10][15] | Key Structural Feature |

| Fluoropyrimidines | Thymidylate Synthase | HCT-116 (Colon) | 2 - 5 µM | C5-Fluorine (Suicide inhibition) |

| Thienopyrimidines | EGFR (Kinase) | A549 (Lung) | 10 - 50 nM | Fused thiophene ring mimics ATP |

| Pyrrolopyrimidines | JAK/STAT | HEL (Leukemia) | < 100 nM | C4-Amino substitution |

| Pyrazolo-pyrimidines | CDK2/Cyclin E | MCF-7 (Breast) | 0.5 - 1.2 µM | C6-Aryl group (Hydrophobic fit) |

Note: Values are generalized from literature ranges to demonstrate potency shifts.

References

-

BenchChem. (2025).[10][11] Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.[16][17] PLoS Pathogens.[16] Retrieved from

-

Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from

-

Abcam. (2024). MTT assay protocol for cell viability and cytotoxicity.[4][5][12][13] Retrieved from

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[6] Retrieved from

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ajrcps.com [ajrcps.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

In Silico Analysis of 4-Bromo-6-(furan-3-yl)pyrimidine: A Technical Guide to Computational Drug Discovery Workflows

This guide provides a comprehensive technical overview of the in silico methodologies used to investigate the interactions of the novel small molecule, 4-Bromo-6-(furan-3-yl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document will navigate the critical steps of computational analysis, from initial target identification to the intricate details of molecular dynamics simulations. By explaining the rationale behind each experimental choice, this guide aims to provide a robust framework for the virtual assessment of pyrimidine-based compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The inclusion of a furan moiety can further enhance biological activity due to its ability to engage in various interactions with biological macromolecules.[4] Given the therapeutic potential of such hybrid molecules, a rigorous in silico evaluation is a crucial first step in the drug discovery pipeline, enabling the prediction of molecular interactions and guiding further experimental work.[5][6][7]

Due to the novelty of 4-Bromo-6-(furan-3-yl)pyrimidine, specific biological targets have not yet been experimentally validated. Therefore, this guide will utilize a representative and highly relevant target, Cyclin-Dependent Kinase 2 (CDK2) , as a case study to demonstrate the complete in silico modeling workflow. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[8] Numerous pyrimidine-based inhibitors of CDK2 have been developed, making it an ideal model system for this investigation.[9][10][11][12][13][14]

Section 1: Target Identification and Ligand Preparation

The initial phase of any in silico drug discovery project involves the identification of a biological target and the preparation of both the target and the ligand for computational analysis.

Target Selection and Structure Retrieval

The choice of a biological target is paramount. For our case study, Cyclin-Dependent Kinase 2 (CDK2) was selected based on the prevalence of pyrimidine scaffolds in known CDK inhibitors. The three-dimensional structure of the target protein is a prerequisite for structure-based drug design techniques like molecular docking.

Protocol 1: Retrieval of Target Protein Structure

-

Access the Protein Data Bank (PDB): Navigate to the RCSB PDB website (rcsb.org), a repository for the 3D structural data of large biological molecules.[9][12][15][16]

-

Search for the Target: In the search bar, enter "CDK2" and browse the resulting entries. For this guide, we will use the PDB entry 4BCP , which represents the crystal structure of human CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor.[9]

-

Download the PDB File: Download the structure in PDB format. This file contains the atomic coordinates of the protein, co-crystallized ligand, and any other molecules present in the crystal structure.

Ligand Preparation

The small molecule of interest, 4-Bromo-6-(furan-3-yl)pyrimidine, must be prepared in a format suitable for docking simulations. This involves generating a 3D conformation and assigning appropriate chemical properties.

Protocol 2: Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of 4-Bromo-6-(furan-3-yl)pyrimidine can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, the structure can be obtained from chemical databases like PubChem.[13]

-

Convert to 3D Structure: Use a computational chemistry tool, such as Open Babel or the ligand preparation modules within molecular modeling software suites, to convert the 2D structure into a 3D conformation. This process typically involves energy minimization to obtain a low-energy, stable structure.

-

Assign Partial Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand atoms. This is crucial for accurately calculating the electrostatic and van der Waals interactions during the docking process. Force fields like AM1-BCC or Gasteiger are commonly used for this purpose.

Section 2: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a fundamental tool for virtual screening and for understanding the binding mode of a potential drug molecule.

Receptor Preparation

Before docking, the downloaded PDB structure of CDK2 must be prepared. This typically involves removing unwanted molecules, adding hydrogen atoms, and defining the binding site.

Protocol 3: Receptor Preparation for Docking

-

Load the PDB Structure: Import the downloaded PDB file (4BCP.pdb) into a molecular modeling program (e.g., AutoDockTools, Schrödinger Maestro, MOE).

-

Remove Unnecessary Molecules: Delete water molecules, co-solvents, and the co-crystallized ligand from the PDB file. The cyclin A chain can also be removed to focus on the CDK2 kinase domain.

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues are appropriate for a physiological pH.

-

Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. This is typically done by creating a grid box that encompasses the active site residues.

Docking Simulation

With the prepared receptor and ligand, the docking simulation can be performed. This process samples various conformations and orientations of the ligand within the defined binding site and scores them based on their predicted binding affinity.

Protocol 4: Performing Molecular Docking using AutoDock Vina

-

Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

-

Configure the Search Space: Define the coordinates and dimensions of the grid box that represents the binding site. This information is stored in a configuration file.

-

Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the prepared receptor and ligand files, and the configuration file as input.

-

Analyze the Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Table 1: Predicted Binding Affinities of 4-Bromo-6-(furan-3-yl)pyrimidine with CDK2

| Docking Pose | Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -7.9 |

| 4 | -7.7 |

| 5 | -7.5 |

Note: These are hypothetical values for illustrative purposes.

Section 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations simulate the physical movements of atoms and molecules, providing insights into the stability of the binding pose and the nature of the intermolecular interactions.

System Preparation

The top-ranked docked complex from the molecular docking study is used as the starting point for the MD simulation. The complex is placed in a simulated physiological environment.

Protocol 5: Preparing the Protein-Ligand Complex for MD Simulation

-

Select the Starting Structure: Choose the lowest energy binding pose of the 4-Bromo-6-(furan-3-yl)pyrimidine-CDK2 complex from the docking results.

-

Solvate the System: Place the complex in a periodic box of water molecules to simulate an aqueous environment.

-

Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

Parameterize the Ligand: Generate force field parameters for the ligand that are compatible with the protein force field (e.g., AMBER, CHARMM, GROMOS).

Simulation and Analysis

The prepared system is then subjected to energy minimization, followed by a series of simulation steps to equilibrate the system and, finally, a production run to collect data.

Protocol 6: Running a Molecular Dynamics Simulation using GROMACS

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration (NVT and NPT): Run two short equilibration phases. The first is under constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature of the system. The second is under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of the system (the positions, velocities, and energies of all atoms) is saved at regular intervals.

-

Trajectory Analysis: Analyze the saved trajectory to understand the behavior of the protein-ligand complex. Common analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

-

Section 4: ADMET Prediction

A crucial aspect of drug discovery is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. In silico ADMET prediction tools can provide early warnings of potential liabilities, saving significant time and resources.

Protocol 7: In Silico ADMET Prediction

-

Select an ADMET Prediction Tool: Utilize online web servers (e.g., SwissADME, pkCSM) or commercial software packages that offer ADMET prediction modules.

-

Input the Ligand Structure: Provide the 2D or 3D structure of 4-Bromo-6-(furan-3-yl)pyrimidine to the tool.

-

Analyze the Predictions: The tool will output a range of predicted properties, including:

-

Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

-

Pharmacokinetics: Oral bioavailability, Caco-2 permeability, CYP450 inhibition.

-

Drug-likeness: Lipinski's rule of five, Ghose filter, Veber's rule.

-

Toxicity: Ames test for mutagenicity, hERG inhibition, hepatotoxicity.

-

Table 2: Predicted ADMET Properties of 4-Bromo-6-(furan-3-yl)pyrimidine

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 255.08 g/mol | < 500 |

| LogP | 2.8 | < 5 |

| H-bond Donors | 0 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Oral Bioavailability | High | High |

| CYP2D6 Inhibition | No | No |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Note: These are hypothetical values for illustrative purposes.

Visualizations

To better illustrate the workflows described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Step-by-step protocol for molecular docking.

Caption: Step-by-step protocol for molecular dynamics simulation.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of 4-Bromo-6-(furan-3-yl)pyrimidine. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential bioactivity, binding mechanism, and drug-like properties of this novel compound. The use of CDK2 as a representative target provides a practical framework that can be adapted for other biological targets. The methodologies described herein are integral to modern drug discovery, enabling a more efficient and informed approach to the development of new therapeutic agents.

References

-

Hole, A.J., Baumli, S., Wang, S., Endicott, J.A., Noble, M.E.M. (2013) Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl-pyrimidine inhibitor. RCSB PDB. [Link]

-

Djukic, S., Skerlova, J., Rezacova, P. (2023) CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR6768. RCSB PDB. [Link]

-